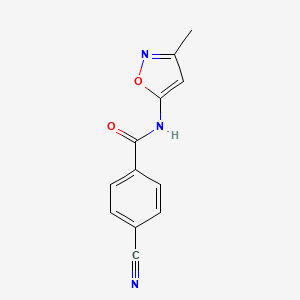

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Properties

IUPAC Name |

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXAIGQENUIKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanobenzamide in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the oxazole ring, which allows for various non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Oxazole: The parent compound with a similar heterocyclic structure.

Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the cyano and benzamide groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

4-Cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly its antiviral and anticancer properties.

Structural Characteristics

This compound features a benzamide moiety linked to a 1,2-oxazole ring with a cyano group at the 4-position and a methyl group at the 3-position. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the oxazole ring : This typically includes cyclization reactions involving appropriate precursors.

- Introduction of the cyano group : Often achieved through nitrile substitution reactions.

- Final coupling : The benzamide moiety is introduced via acylation reactions.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication by targeting essential viral proteins involved in genome polyprotein processing. This action can lead to a significant reduction in viral load during infections, demonstrating its potential as an antiviral therapeutic agent.

Anticancer Activity

The compound also displays promising anticancer properties. Preliminary studies have indicated that it may inhibit specific cancer cell lines through mechanisms such as:

- Enzyme inhibition : The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is implicated in various physiological processes and cancer progression.

- Induction of apoptosis : Flow cytometry assays have shown that it can induce apoptosis in cancer cells in a dose-dependent manner .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Inhibition of viral proteins; carbonic anhydrase inhibition |

| 2-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | Moderate | High | Enzyme inhibition; cellular signaling interference |

| Other oxazole derivatives | Variable | Low to Moderate | Diverse mechanisms depending on structure |

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral replication in cultured cells infected with specific viruses. The compound was observed to lower the expression levels of viral proteins crucial for replication.

- Cancer Cell Line Studies : A study involving multiple cancer cell lines (e.g., MCF-7 and U-937) showed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls. The IC50 values for these effects were found to be within the micromolar range, indicating potent activity against these cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.